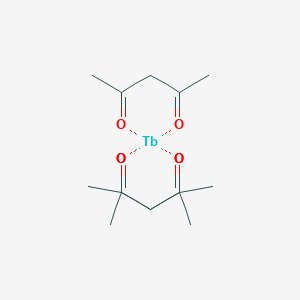
tris(pentane-2,4-dione);terbium
Description
Tris(pentane-2,4-dionato-O,O')terbium, also known as terbium(III) acetylacetonate, is a coordination complex with the chemical formula C₁₅H₂₁O₆Tb and CAS number 14284-95-8 . It consists of a terbium(III) ion chelated by three acetylacetonate (pentane-2,4-dionato) ligands via their oxygen atoms. This compound is classified under EC number 238-195-1 and is notable for its high purity (99.9% trace rare earth metals), making it suitable for specialized applications in materials science and catalysis . Its molecular weight is 456.25 g/mol (dry basis), and it is typically supplied as a white crystalline powder .
Market analyses (1997–2046) indicate steady global consumption, driven by applications in electronics, optics, and advanced materials. The compound’s demand is further supported by its role in research and development, particularly in luminescent materials due to terbium’s unique photophysical properties .
Properties
CAS No. |
14284-95-8 |
|---|---|
Molecular Formula |
C15H24O6Tb |
Molecular Weight |
459.27 g/mol |
IUPAC Name |
tris(pentane-2,4-dione);terbium |
InChI |
InChI=1S/3C5H8O2.Tb/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3; |
InChI Key |
VRGXRTMFXQSUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Tb] |
Other CAS No. |
14284-95-8 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Tris(pentane-2,4-dionato-O,O’)terbium, also known as NSC139615, is a complex compound that primarily targets certain biochemical processesIt’s known that terbium complexes are often used in biochemical research due to their luminescent properties.
Mode of Action
The mode of action of NSC139615 involves its interaction with its targets, leading to changes at the molecular level. The compound is known to exhibit luminescent properties, which are often utilized in biochemical assays. .
Comparison with Similar Compounds
Table 1: Key Properties of Metal Acetylacetonates
| Compound Name | Metal Ion | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | EC Number |
|---|---|---|---|---|---|---|
| Tris(pentane-2,4-dionato-O,O')terbium | Tb³⁺ | C₁₅H₂₁O₆Tb | 456.25 | Not reported | 14284-95-8 | 238-195-1 |
| Tris(pentane-2,4-dionato-O,O')samarium | Sm³⁺ | C₁₅H₂₁O₆Sm | 429.64 | 146–147 | 14284-96-9 | 238-632-6 |
| Tris(pentane-2,4-dionato-O,O')holmium | Ho³⁺ | C₁₅H₂₁O₆Ho | 461.24 | Not reported | N/A | N/A |
| Tris(pentane-2,4-dionato-O,O')titanium | Ti³⁺ | C₁₅H₂₁O₆Ti | 345.22 | Not reported | 14284-96-9 | 238-196-7 |
| Tris(pentane-2,4-dionato-O,O')tungsten | W³⁺ | C₁₅H₂₁O₆W | 481.16 | Not reported | 14284-97-0 | 238-197-2 |
Key Observations :
- Molecular Weight : Heavier rare-earth metals (e.g., Tb, Ho) yield higher molecular weights compared to transition metals (e.g., Ti, W) .
- Melting Points : Samarium(III) acetylacetonate has a documented melting point (146–147°C), while terbium’s analog lacks reported data, suggesting stability under standard conditions .
- Hydration States : Holmium analogs (e.g., diaquatris(pentane-2,4-dionato-O,O')holmium(III)) exhibit solvate-dependent structural variations, which influence solubility and reactivity .
Table 2: Application Profiles
Key Observations :
Table 3: Hazard Classifications and Transport Data
Key Observations :
- Vanadium(III) acetylacetonate is uniquely classified as toxic (UN 3285), requiring stringent transport protocols .
- Terbium’s compound lacks explicit hazard data, suggesting lower acute toxicity compared to vanadium analogs.
Market and Research Trends
- Demand Drivers: Terbium’s compound is prioritized in optoelectronics, while titanium and platinum analogs dominate catalysis and nanotechnology .
- Forecasts: Market reports predict incremental growth (2027–2046) for rare-earth acetylacetonates, driven by green energy technologies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


